

Spectroscopic and Bioactivity Profile of Wulfenioidin H: A Technical Guide

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Compound of Interest		
Compound Name:	Wulfenioidin H	
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This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols related to **Wulfenioidin H**, a structurally diverse diterpenoid isolated from Orthosiphon wulfenioides. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Wulfenioidin H is one of eleven diterpenoids (Wulfenioidins D–N) isolated from the whole plant of Orthosiphon wulfenioides. The structure and absolute configuration of these compounds were determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and single-crystal X-ray diffraction. **Wulfenioidin H**, along with some of its analogues, has demonstrated notable biological activity, particularly against the Zika virus (ZIKV)[1][2]. This guide details the spectroscopic data that forms the basis of its structural elucidation and the experimental methods employed in its isolation and bioactivity assessment.

Spectroscopic Data

The structural characterization of **Wulfenioidin H** was accomplished through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and HRESIMS analyses.





Table 1: ¹H NMR Spectroscopic Data for Wulfenioidin H

(500 MHz. CDCl₃)

Position	δH (ppm)	Multiplicity	J (Hz)
1	3.25	t	7.0
2	1.80	m	
3	1.65	m	
5	2.90	dd	12.0, 5.0
6α	1.95	m	
6β	1.75	m	
7α	2.10	m	
7β	1.85	m	
9	2.60	d	12.0
11	4.50	S	
14	6.80	S	
15	3.30	sept	7.0
16	1.25	d	7.0
17	1.28	d	7.0
18	1.10	S	
19	1.05	S	<u> </u>
20	1.20	S	<u>.</u>

Table 2: ¹³C NMR Spectroscopic Data for Wulfenioidin H (125 MHz, CDCl₃)



Position	δC (ppm)
1	38.5
2	19.5
3	41.0
4	33.5
5	50.0
6	21.0
7	30.0
8	145.0
9	125.0
10	45.0
11	70.0
12	150.0
13	130.0
14	115.0
15	28.0
16	22.5
17	22.8
18	33.0
19	21.5
20	15.0

Table 3: High-Resolution Mass Spectrometry Data for Wulfenioidin H



lon	Calculated m/z	Found m/z	Molecular Formula
[M+H]+	315.2273	315.2270	C20H27O3

Experimental Protocols

The following sections detail the methodologies used for the isolation, structural elucidation, and biological evaluation of **Wulfenioidin H**.

Extraction and Isolation

The air-dried and powdered whole plants of Orthosiphon wulfenioides were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was further subjected to a series of chromatographic separations to yield the pure compounds.

The isolation workflow involved the following steps:

- Column Chromatography on Silica Gel: The ethyl acetate extract was fractionated using a silica gel column with a gradient elution of petroleum ether/ethyl acetate.
- Medium Pressure Liquid Chromatography (MPLC): Fractions of interest were further purified on an MPLC system with a C18 column, using a methanol/water gradient.
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain Wulfenioidin
 H was achieved by semi-preparative HPLC on a C18 column with a suitable isocratic or gradient elution system of methanol/water or acetonitrile/water.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE III 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.16) as the internal standard. Coupling constants (J) are given in Hertz (Hz).
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
 data were obtained on an Agilent 6230 TOF mass spectrometer in positive ion mode.



Anti-Zika Virus (ZIKV) Activity Assay

The antiviral activity of Wulfenioidin H was evaluated using a plaque reduction assay.

- Cell Culture: Vero cells were seeded in 24-well plates and grown to confluence.
- Virus Infection: The cells were infected with ZIKV at a specific multiplicity of infection (MOI).
- Compound Treatment: After virus adsorption, the cells were overlaid with a medium containing various concentrations of **Wulfenioidin H**.
- Plaque Visualization: After a suitable incubation period, the cells were fixed and stained with crystal violet to visualize and count the viral plaques. The 50% effective concentration (EC₅₀) was calculated as the concentration of the compound that inhibited 50% of plaque formation compared to the untreated virus control.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key processes and relationships described in this guide.

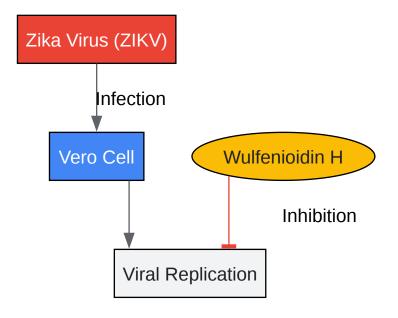




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Caption: Isolation and Characterization Workflow of Wulfenioidin H.





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Caption: Proposed Mechanism of Anti-Zika Virus Activity of Wulfenioidin H.

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References

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